molecular formula C11H12O3 B14299837 3-(3,5-dimethoxyphenyl)prop-2-enal CAS No. 125187-46-4

3-(3,5-dimethoxyphenyl)prop-2-enal

Cat. No.: B14299837
CAS No.: 125187-46-4
M. Wt: 192.21 g/mol
InChI Key: CINMFLQINIXMBH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)prop-2-enal, also known as sinapaldehyde, is an organic compound with the formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,5-Dimethoxyphenyl)prop-2-enal can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically occurs under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound involves the same Claisen-Schmidt condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)prop-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in plant metabolism and lignin biosynthesis.

    Medicine: Research is ongoing to explore its potential as an antifungal and antimicrobial agent.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. It exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The compound modulates the expression of genes involved in glutathione metabolism, which plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the biosynthesis of sinapyl alcohol and lignin sets it apart from other similar compounds .

Properties

125187-46-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3

InChI Key

CINMFLQINIXMBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC=O)OC

Origin of Product

United States

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